N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 391221-23-1
VCID: VC6741488
InChI: InChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20)
SMILES: CC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

CAS No.: 391221-23-1

Cat. No.: VC6741488

Molecular Formula: C16H18N2O2S

Molecular Weight: 302.39

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide - 391221-23-1

Specification

CAS No. 391221-23-1
Molecular Formula C16H18N2O2S
Molecular Weight 302.39
IUPAC Name N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20)
Standard InChI Key HRKJDJUOPVPWAZ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2

Introduction

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a compound that belongs to the class of thiazole derivatives, which are significant in pharmaceutical chemistry due to their diverse biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar thiazole compounds.

Synthesis and Preparation

The synthesis of thiazole derivatives typically involves condensation reactions between appropriate precursors. For N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, the synthesis might involve the reaction of a thiazole precursor with an amide-forming reagent, such as 2,2-dimethylpropanoyl chloride.

Biological Activities

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific data on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is not available, similar compounds have shown promising results in these areas. For example, compounds like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been studied for their anti-inflammatory potential .

Research Findings and Future Directions

Given the lack of specific research findings on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's structural features suggest potential applications in drug design, particularly in areas where thiazole derivatives have shown efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator